molecular formula C19H24Cl2N2 B000971 Clomipramine hydrochloride CAS No. 17321-77-6

Clomipramine hydrochloride

Cat. No.: B000971
CAS No.: 17321-77-6
M. Wt: 351.3 g/mol
InChI Key: WIMWMKZEIBHDTH-UHFFFAOYSA-N
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Description

Clomipramine hydrochloride is a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder. It is also used to treat other conditions such as major depressive disorder, panic disorder, and chronic pain. The chemical name of this compound is 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride .

Mechanism of Action

Target of Action

Clomipramine hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . It is a more potent inhibitor of serotonin reuptake than secondary amine TCAs . It also interacts with histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors .

Mode of Action

this compound inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing their neurotransmission . It also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Pharmacokinetics

this compound is rapidly absorbed from the gastrointestinal tract and is demethylated in the liver to its primary active metabolite, desmethylclomipramine . Its bioavailability is approximately 50% . It has a protein binding of 96-98% and an elimination half-life of 19-37 hours for clomipramine and 54-77 hours for desmethylclomipramine .

Result of Action

The molecular and cellular effects of this compound’s action include an overall increase in serotonergic neurotransmission, which is thought to exert a positive effect on mood . It may cause sedation in non-depressed individuals . It also has sedative, hypotensive, and anticholinergic effects due to its interaction with histamine-H1, α1-adrenergic, and muscarinic receptors .

Action Environment

Environmental factors can influence the action of this compound. For instance, genetic factors can affect its metabolism, as patients genetically deficient in hydroxylation can accumulate high concentrations of desmethylclomipramine, leading to serious side effects and/or nonresponse .

Biochemical Analysis

Biochemical Properties

Clomipramine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of serotonin and norepinephrine reuptake . Tertiary amine TCAs, such as this compound, are more potent inhibitors of serotonin reuptake than secondary amine TCAs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by down-regulating cerebral cortical β-adrenergic receptors and sensitizing post-synaptic serotonergic receptors with chronic use . This results in an overall increase in serotonergic neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by blocking histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it can produce serious side effects and/or nonresponse .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver mainly by CYP2D6 . The metabolic pathways include demethylation to its primary active metabolite, desmethylclomipramine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a large volume of distribution, approximately 17 L/kg . It binds approximately 97–98% to plasma proteins, primarily to albumin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clomipramine hydrochloride is synthesized through a multi-step processThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Clomipramine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled conditions to ensure the formation of the desired products .

Major Products Formed: The major products formed from the reactions of this compound include its active metabolite, desmethylclomipramine, and other hydroxylated derivatives .

Scientific Research Applications

Clomipramine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of tricyclic antidepressants. In biology, it is used to investigate the mechanisms of neurotransmitter reuptake inhibition. In medicine, it is extensively studied for its therapeutic effects in treating psychiatric disorders. Additionally, this compound is used in the development of new drug formulations and delivery systems .

Comparison with Similar Compounds

Clomipramine hydrochloride is often compared with other tricyclic antidepressants such as imipramine and amitriptyline. While all these compounds share a similar tricyclic structure, this compound is unique in its potent inhibition of serotonin reuptake. This makes it particularly effective in treating obsessive-compulsive disorder compared to other tricyclic antidepressants .

List of Similar Compounds:
  • Imipramine
  • Amitriptyline
  • Nortriptyline
  • Desipramine

This compound stands out due to its specific pharmacological profile and clinical efficacy in treating obsessive-compulsive disorder .

Properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMWMKZEIBHDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

303-49-1 (Parent)
Record name Clomipramine hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID3042633
Record name Clomipramine hydrochloride
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Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-77-6
Record name Clomipramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17321-77-6
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Record name Clomipramine hydrochloride [USAN:USP:JAN]
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Record name Clomipramine hydrochloride
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Record name Clomipramine hydrochloride
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Record name Clomipramine hydrochloride
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Record name CLOMIPRAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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